1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone
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Overview
Description
1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone is a chemical compound that features a unique combination of functional groups, including an ethoxyphenyl group, a hydroxy-methyl-pyrimidinyl group, and a thioethanone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone typically involves the reaction of 4-ethoxybenzaldehyde with 4-hydroxy-6-methyl-2-thiopyrimidine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the process may include additional steps such as purification by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Methoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone
- 1-(4-Ethoxyphenyl)-2-[(4-hydroxy-5-methyl-2-pyrimidinyl)thio]ethanone
- 1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-ethyl-2-pyrimidinyl)thio]ethanone
Uniqueness
1-(4-Ethoxyphenyl)-2-[(4-hydroxy-6-methyl-2-pyrimidinyl)thio]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C15H16N2O3S |
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Molecular Weight |
304.4 g/mol |
IUPAC Name |
2-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H16N2O3S/c1-3-20-12-6-4-11(5-7-12)13(18)9-21-15-16-10(2)8-14(19)17-15/h4-8H,3,9H2,1-2H3,(H,16,17,19) |
InChI Key |
OJRJHINAQIYOJX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC(=CC(=O)N2)C |
Origin of Product |
United States |
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